molecular formula C27H26ClNO4 B12409501 Bcl-2/Mcl-1-IN-3

Bcl-2/Mcl-1-IN-3

Cat. No.: B12409501
M. Wt: 463.9 g/mol
InChI Key: VJKUDDOPPPACMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bcl-2/Mcl-1-IN-3 is a small molecule inhibitor that targets both B-cell lymphoma 2 (Bcl-2) and myeloid cell leukemia 1 (Mcl-1) proteins. These proteins are part of the Bcl-2 family, which plays a crucial role in regulating apoptosis, or programmed cell death. By inhibiting these proteins, this compound promotes apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bcl-2/Mcl-1-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling. . Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using more efficient catalysts, and implementing purification techniques such as crystallization and chromatography. The goal is to produce the compound in large quantities while maintaining its efficacy and safety .

Chemical Reactions Analysis

Types of Reactions

Bcl-2/Mcl-1-IN-3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have altered biological activity.

    Reduction: Reduction reactions can modify the functional groups on the molecule, potentially enhancing its binding affinity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane, ethanol). Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify compounds with improved therapeutic potential .

Scientific Research Applications

Bcl-2/Mcl-1-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationships of Bcl-2 and Mcl-1 inhibitors.

    Biology: Employed in cell-based assays to investigate the role of Bcl-2 and Mcl-1 in apoptosis and cancer cell survival.

    Medicine: Explored as a potential therapeutic agent for treating various cancers, including leukemia, lymphoma, and solid tumors.

    Industry: Utilized in drug discovery and development programs to identify new anticancer agents

Mechanism of Action

Bcl-2/Mcl-1-IN-3 exerts its effects by binding to the Bcl-2 and Mcl-1 proteins, preventing them from interacting with pro-apoptotic proteins such as BAX and BAK. This disruption of protein-protein interactions leads to the activation of the intrinsic apoptosis pathway, resulting in cancer cell death. The compound’s ability to target both Bcl-2 and Mcl-1 makes it particularly effective against cancer cells that rely on these proteins for survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Bcl-2/Mcl-1-IN-3

This compound is unique in its ability to simultaneously inhibit both Bcl-2 and Mcl-1 proteins. This dual-targeting approach enhances its therapeutic potential by overcoming resistance mechanisms that often arise with single-target inhibitors. Additionally, this compound has shown promising results in preclinical studies, demonstrating potent anticancer activity and a favorable safety profile .

Properties

Molecular Formula

C27H26ClNO4

Molecular Weight

463.9 g/mol

IUPAC Name

2-[[1-[3-(4-chloro-3,5-dimethylphenoxy)propyl]indol-4-yl]oxymethyl]benzoic acid

InChI

InChI=1S/C27H26ClNO4/c1-18-15-21(16-19(2)26(18)28)32-14-6-12-29-13-11-23-24(29)9-5-10-25(23)33-17-20-7-3-4-8-22(20)27(30)31/h3-5,7-11,13,15-16H,6,12,14,17H2,1-2H3,(H,30,31)

InChI Key

VJKUDDOPPPACMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCCN2C=CC3=C2C=CC=C3OCC4=CC=CC=C4C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.